Cas no 156715-14-9 (6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime)

6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime is a semi-synthetic erythromycin derivative designed to enhance stability and bioavailability. Its structural modifications, including methylation at the 6-O position and the introduction of a cyclohexyloxime moiety at the 9-O position, improve resistance to acid degradation, a common limitation of macrolide antibiotics. This compound exhibits potent antibacterial activity against Gram-positive and some Gram-negative pathogens, with potential applications in treating respiratory and soft tissue infections. The methylethoxycyclohexyloxime side chain further optimizes pharmacokinetic properties, such as prolonged half-life and tissue penetration. These features make it a promising candidate for clinical development in overcoming bacterial resistance and improving therapeutic efficacy.
6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime structure
156715-14-9 structure
Product name:6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime
CAS No:156715-14-9
MF:C47H86N2O14
MW:903.190756320953
CID:5578742

6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime Chemical and Physical Properties

Names and Identifiers

    • 6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
    • 6-O-Methylerythromycin A 9-(E)-O-(1-isopropoxycyclohexyl)-oxime
    • Erythromycin, 6-O-methyl-, 9-[O-[1-(1-methylethoxy)cyclohexyl]oxime] (9CI)
    • 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime
    • Inchi: 1S/C47H86N2O14/c1-17-34-46(12,54)39(51)29(6)36(48-63-47(62-26(2)3)21-19-18-20-22-47)27(4)24-45(11,56-16)41(61-43-37(50)33(49(13)14)23-28(5)57-43)30(7)38(31(8)42(53)59-34)60-35-25-44(10,55-15)40(52)32(9)58-35/h26-35,37-41,43,50-52,54H,17-25H2,1-16H3/b48-36+/t27-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38+,39-,40+,41-,43+,44-,45-,46-/m1/s1
    • InChI Key: WFVQJJOGKGUMJN-LBQAUROBSA-N
    • SMILES: O([C@]1([H])O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@@H]1[C@H]([C@@]([H])([C@H](C(O[C@H](CC)[C@](O)(C)[C@H](O)[C@@H](C)/C(=N/OC2(CCCCC2)OC(C)C)/[C@H](C)C[C@@]1(C)OC)=O)C)O[C@]1([H])O[C@@H](C)[C@H](O)[C@](C)(OC)C1)C

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • Boiling Point: 883.0±75.0 °C(Predicted)
  • Solubility: Dichloromethane
  • pka: 13.15±0.70(Predicted)

6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime Security Information

6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M304770-50mg
6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
156715-14-9
50mg
$1143.00 2023-05-17
TRC
M304770-5mg
6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
156715-14-9
5mg
$144.00 2023-05-17
TRC
M304770-25mg
6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
156715-14-9
25mg
$586.00 2023-05-17
TRC
M304770-2.5mg
6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
156715-14-9
2.5mg
$81.00 2023-05-17
TRC
M304770-10mg
6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
156715-14-9
10mg
$253.00 2023-05-17
TRC
M304770-100mg
6-O-Methyl-erythromycin 9-[O-[1-(1-Methylethoxy)cyclohexyl]oxime]
156715-14-9
100mg
$1992.00 2023-05-17

Additional information on 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime

Professional Introduction to 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime (CAS No. 156715-14-9)

6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime is a sophisticated derivative of the well-known macrolide antibiotic, erythromycin, characterized by its unique structural modifications. This compound, identified by the chemical identifier CAS No. 156715-14-9, represents a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel antimicrobial agents. The introduction of a methoxyl group at the 6-position and an N-oxide substituent at the 9-position, coupled with a cyclohexyloxime moiety, imparts distinct pharmacological properties that enhance its therapeutic potential.

The structural modification of erythromycin derivatives has been a cornerstone in the fight against antibiotic-resistant pathogens. The compound 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime leverages these modifications to achieve improved efficacy and reduced resistance profiles. Recent studies have highlighted its promising activity against Gram-positive bacteria, including strains resistant to conventional macrolides such as erythromycin and clarithromycin. This enhanced activity is attributed to the altered binding affinity of the compound to bacterial ribosomal RNA (rRNA), which is a critical target for macrolide antibiotics.

One of the most compelling aspects of 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime is its mechanism of action. Unlike many existing antibiotics that are rapidly metabolized or excreted by the body, this derivative exhibits prolonged half-life due to its enhanced binding stability to bacterial rRNA. This property not only improves therapeutic efficacy but also reduces the frequency of dosing, making it a more convenient option for patients. Furthermore, its structural features contribute to reduced toxicity compared to parent compounds, offering a safer profile for clinical use.

Advances in computational chemistry and molecular modeling have played a pivotal role in optimizing the structure of 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime. By employing high-throughput screening and structure-based drug design techniques, researchers have been able to fine-tune its pharmacophore to maximize binding affinity while minimizing off-target effects. These efforts have led to the identification of analogs with even greater potency and selectivity, further expanding the therapeutic applications of this class of compounds.

The pharmacokinetic profile of 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime is another area of significant interest. Studies indicate that this compound exhibits good oral bioavailability and distributes effectively throughout various tissues, including respiratory and gastrointestinal tracts where it is most needed. This distribution pattern ensures sustained therapeutic levels, reducing the likelihood of treatment failure due to suboptimal drug concentrations.

In clinical settings, 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime has shown particular promise in treating respiratory infections caused by Mycoplasma pneumoniae and other atypical pathogens. Its ability to penetrate biofilms and reach intracellular compartments makes it an effective treatment for stubborn infections that are often resistant to first-line antibiotics. Additionally, its use in combination therapies has demonstrated synergistic effects, further reducing the risk of resistance development.

The synthesis of 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as chiral resolution techniques and enzymatic catalysis, have been employed to ensure high yields and purity. These synthetic strategies not only facilitate large-scale production but also allow for modifications that can further enhance pharmacological properties.

Regulatory considerations are also critical in the development and commercialization of 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely for patient use. Additionally, rigorous preclinical and clinical testing is essential to demonstrate efficacy and safety before market approval. These regulatory hurdles underscore the importance of thorough research and development in bringing new therapeutic agents like this one to patients worldwide.

The future prospects for 6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime are bright, with ongoing research exploring its potential in treating not only bacterial infections but also other conditions where macrolide antibiotics may be beneficial. Innovations in drug delivery systems, such as nanoparticles or liposomes encapsulating this compound, could further enhance its therapeutic index by improving bioavailability and targeting specificity.

In conclusion,6-O-Methyl-erythromycin 9-O-1-(1-Methylethoxy)cyclohexyloxime represents a significant advancement in antimicrobial therapy due to its unique structural features and improved pharmacological properties. Its enhanced efficacy against resistant pathogens combined with reduced toxicity makes it a valuable addition to the armamentarium of modern medicine. As research continues to uncover new applications and optimize its design,this compound holds great promise for addressing global health challenges associated with antibiotic resistance.

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